
Cobalt--gold (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt-gold (1/2) is a bimetallic compound composed of cobalt and gold in a 1:2 ratio. This compound is of significant interest due to its unique properties, which combine the magnetic characteristics of cobalt with the noble metal properties of gold. These properties make cobalt-gold (1/2) a valuable material in various scientific and industrial applications, including catalysis, electronics, and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt-gold (1/2) can be synthesized through various methods, including hydrothermal synthesis, chemical reduction, and electrodeposition. One common method involves the reduction of cobalt salts in the presence of gold salts under controlled conditions. For example, cobalt-gold nanostructures can be prepared by reducing cobalt chloride and gold chloride in a solution with a reducing agent such as sodium borohydride .
Industrial Production Methods
In industrial settings, cobalt-gold (1/2) is often produced using large-scale chemical reduction methods. This involves the use of high-purity cobalt and gold salts, which are reduced in a controlled environment to form the desired bimetallic compound. The process may also involve the use of surfactants and stabilizers to control the size and morphology of the resulting particles .
Chemical Reactions Analysis
Types of Reactions
Cobalt-gold (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both cobalt and gold, which can participate in different types of chemical processes.
Common Reagents and Conditions
Oxidation: Cobalt-gold (1/2) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of cobalt and gold oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrazine. This reaction is often carried out in an aqueous solution at room temperature.
Major Products Formed
The major products formed from these reactions include cobalt and gold oxides, reduced cobalt-gold nanoparticles, and various coordination complexes depending on the specific reagents and conditions used .
Scientific Research Applications
Cobalt-gold (1/2) has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Mechanism of Action
The mechanism by which cobalt-gold (1/2) exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalysis, the compound’s surface properties facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biomedical applications, the magnetic properties of cobalt-gold nanoparticles allow for targeted delivery and controlled release of therapeutic agents .
Comparison with Similar Compounds
Cobalt-gold (1/2) can be compared with other bimetallic compounds such as cobalt-silver, cobalt-platinum, and cobalt-palladium. While these compounds share some similarities, cobalt-gold (1/2) is unique due to its combination of magnetic and noble metal properties. This makes it particularly suitable for applications requiring both high stability and magnetic functionality .
List of Similar Compounds
- Cobalt-silver
- Cobalt-platinum
- Cobalt-palladium
- Cobalt-nickel
- Cobalt-copper
Properties
CAS No. |
916486-91-4 |
|---|---|
Molecular Formula |
Au2Co |
Molecular Weight |
452.86633 g/mol |
IUPAC Name |
cobalt;gold |
InChI |
InChI=1S/2Au.Co |
InChI Key |
VNNUPMSCFKYMSH-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


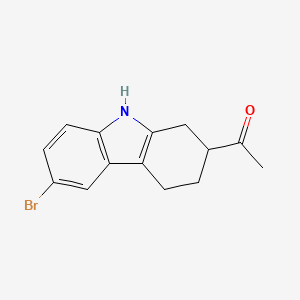
silane](/img/structure/B12596173.png)
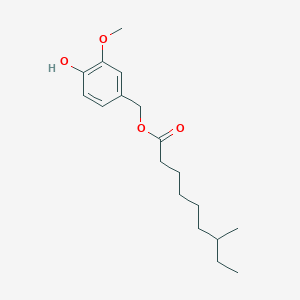
![4-[(2-Oxopropyl)sulfanyl]benzoic acid](/img/structure/B12596183.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
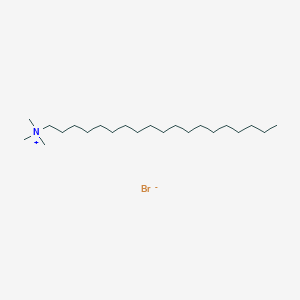
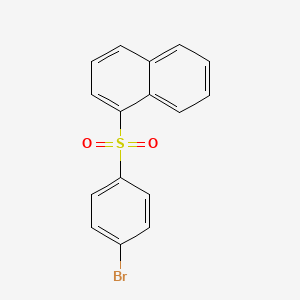
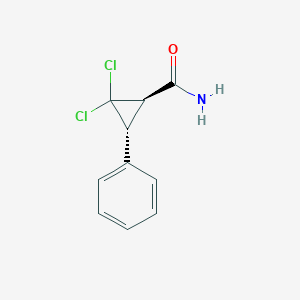
![3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12596229.png)
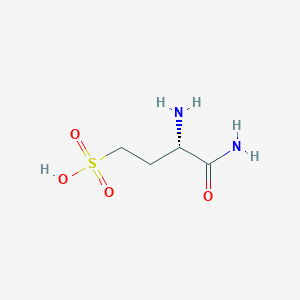
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)

![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
![1-[(Naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12596244.png)
